3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide
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Overview
Description
3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide is an organic compound featuring a boronic ester and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized through the reaction of pinacol with boronic acid under dehydrating conditions.
Sulfonamide Formation: The sulfonamide group is introduced via a nucleophilic substitution reaction between an amine and a sulfonyl chloride.
Coupling Reaction: The final step involves coupling the boronic ester with the sulfonamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules. Its boronic ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology
The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development. It can act as an enzyme inhibitor or a ligand in biological assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections.
Industry
In materials science, the compound can be used to create polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The sulfonamide group can interact with protein targets, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide is unique due to its specific combination of boronic ester and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile tool in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5S/c1-12(2)11-15(20)19-25(21,22)14-9-7-13(8-10-14)18-23-16(3,4)17(5,6)24-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGJTRGSVGDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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